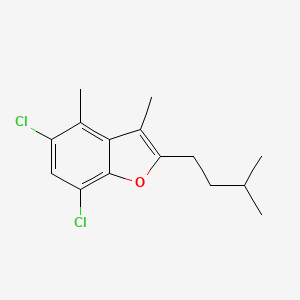
5,7-Dichloro-3,4-dimethyl-2-(3-methylbutyl)-1-benzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dichloro-2-isopentyl-3,4-dimethylbenzofuran: is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of two chlorine atoms at positions 5 and 7, an isopentyl group at position 2, and two methyl groups at positions 3 and 4 on the benzofuran ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-2-isopentyl-3,4-dimethylbenzofuran typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by cyclization to form the benzofuran core. The introduction of chlorine atoms can be achieved through chlorination reactions using reagents like thionyl chloride or sulfuryl chloride under controlled conditions. The isopentyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production requires careful control of reaction parameters to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopentyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the chlorine atoms, potentially replacing them with hydrogen atoms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
科学的研究の応用
Chemistry: 5,7-Dichloro-2-isopentyl-3,4-dimethylbenzofuran is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of chlorinated benzofurans on cellular processes. It may serve as a model compound for investigating the biological activity of related structures.
Medicine: The compound’s structural features make it a candidate for drug development. It can be explored for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, 5,7-Dichloro-2-isopentyl-3,4-dimethylbenzofuran can be used in the synthesis of specialty chemicals and advanced materials. Its derivatives may find applications in the production of polymers, dyes, and agrochemicals.
作用機序
The mechanism of action of 5,7-Dichloro-2-isopentyl-3,4-dimethylbenzofuran depends on its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular function. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
類似化合物との比較
- 5,7-Dichloro-2-methylbenzofuran
- 5,7-Dichloro-3,4-dimethylbenzofuran
- 2-Isopentyl-3,4-dimethylbenzofuran
Comparison: 5,7-Dichloro-2-isopentyl-3,4-dimethylbenzofuran is unique due to the combination of its substituents. The presence of both chlorine atoms and the isopentyl group distinguishes it from other benzofuran derivatives. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
92869-60-8 |
|---|---|
分子式 |
C15H18Cl2O |
分子量 |
285.2 g/mol |
IUPAC名 |
5,7-dichloro-3,4-dimethyl-2-(3-methylbutyl)-1-benzofuran |
InChI |
InChI=1S/C15H18Cl2O/c1-8(2)5-6-13-10(4)14-9(3)11(16)7-12(17)15(14)18-13/h7-8H,5-6H2,1-4H3 |
InChIキー |
VXNCOOKYLVSREY-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(OC2=C(C=C1Cl)Cl)CCC(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethyl-3-(2-(methylthio)ethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12882067.png)
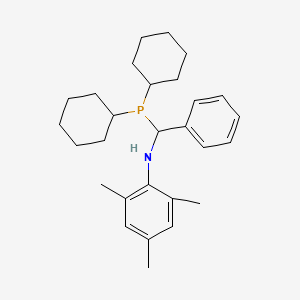
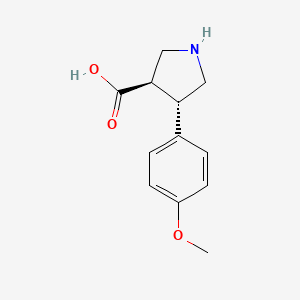
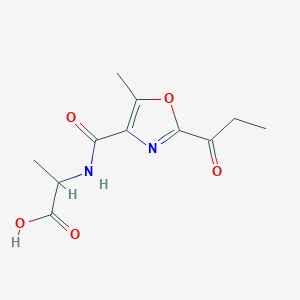

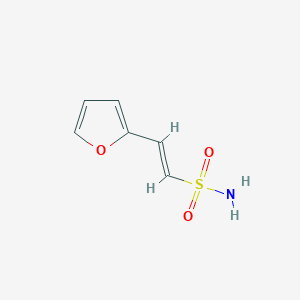
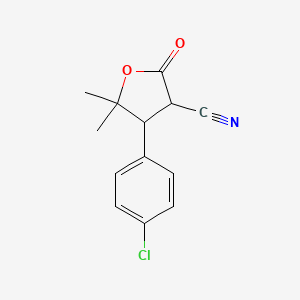
![2-{[1-(2-Fluorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12882104.png)
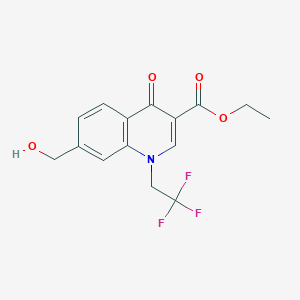
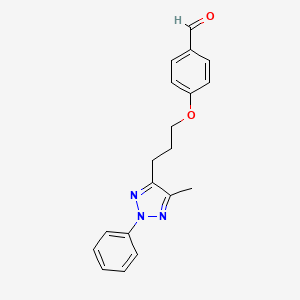
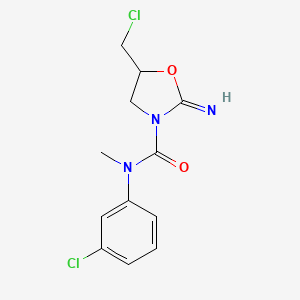

![1-(2-Chlorobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12882148.png)
![Bis[4-[(p-nitrophenyl)imino]-2-pentanonato]copper](/img/structure/B12882149.png)
